2-Phenoxy-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-Phenoxy-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a phenoxy group at the 2-position and a carboxylic acid group at the 4-position.
Mechanism of Action
Mode of Action
Oxazole derivatives are known to interact with various biological targets through different mechanisms, such as binding to enzymes or receptors, inhibiting protein synthesis, or disrupting cell membrane integrity .
Biochemical Pathways
Oxazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects
Cellular Effects
It is known that oxazole derivatives can influence cell function in various ways, depending on their specific structures and the cells they interact with .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenoxyacetic acid with cyanogen bromide, followed by cyclization to form the oxazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-Phenoxy-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly for anti-inflammatory and antidiabetic drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-oxazole-4-carboxylic acid
- 2-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
- 2-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
Uniqueness
2-Phenoxy-1,3-oxazole-4-carboxylic acid is unique due to the presence of the phenoxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
2-phenoxy-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)8-6-14-10(11-8)15-7-4-2-1-3-5-7/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLQXSBLPAZCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048919-23-8 |
Source
|
Record name | 2-phenoxy-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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